molecular formula C11H19IO B2935931 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane CAS No. 1862924-65-9

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane

Cat. No.: B2935931
CAS No.: 1862924-65-9
M. Wt: 294.176
InChI Key: SEVQEWLEBNIPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane is a spirocyclic compound characterized by a fused bicyclic structure with a 1-oxa (oxygen-containing) ring and a carbocyclic ring. The iodomethyl group at position 2 and the methyl group at position 8 introduce distinct electronic and steric properties, making this compound a candidate for medicinal chemistry and synthetic applications. Spiro compounds like this are prized for their conformational rigidity, which enhances binding specificity in biological systems .

Properties

IUPAC Name

2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IO/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVQEWLEBNIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a spirocyclic precursor using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a controlled level to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized spiro compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane":

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane

  • Chemistry : It serves as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Biology : Its unique structure makes it useful for studying enzyme interactions and protein-ligand binding.
  • Industry : It is used in developing advanced materials like polymers and coatings due to its unique chemical properties.

Biological Activity of 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane (based on preliminary studies):

  • Antimicrobial Properties : It may have antimicrobial activity against various bacterial strains, possibly due to its structure enhancing membrane permeability.
  • Enzyme Inhibition : The fluorine and iodine atoms may influence its interaction with enzymes, potentially acting as inhibitors in biochemical pathways.
  • Cytotoxicity : It can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

Mechanisms of action (believed to involve):

  • Receptor Binding : The compound may bind to specific receptors or enzymes in cells, modulating their activity.
  • Membrane Disruption : Its unique structure allows interaction with lipid membranes, potentially increasing permeability and causing cellular effects.

Other spirocyclic compounds mentioned in the search results include:

  • 8-azaspiro[4,5]decane-7,9-dione compounds, prepared from 1,1-pentamethylene oxalic acid and urea .
  • 1-Oxaspiro(4.5)decan-2-one, 8-(1-methylethyl)-, trans-
  • 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decanes .
  • Various spiroes .

Mechanism of Action

The mechanism by which 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane are best understood through comparisons with analogous spirocyclic derivatives. Below is a detailed analysis, supported by data tables and research findings.

Structural Variations and Heteroatom Influence

Spiro[4.5]decane derivatives often differ in substituents and heteroatom placement. For example:

  • 2-Ethyl-7-methyl-1,6-dioxaspiro[4.5]decane (from Bactrocera kraussi rectal glands) contains two oxygen atoms in the spiro system, enhancing hydrogen-bonding capacity compared to the single oxygen in the target compound. This structural difference reduces electrophysiological activity in biological systems, as observed in pheromone studies .
  • 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane () features an azide group, enabling click chemistry applications, whereas the iodomethyl group in the target compound favors alkylation or cross-coupling reactions.

Functional Group Impact on Reactivity and Binding

  • tert-Butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate () includes a nitrogen atom and a bulky tert-butyl group.
  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one () contains two nitrogen atoms, enabling stronger interactions with residues like D116 in serotonin receptors. The target compound’s single oxygen may limit such interactions but could improve metabolic stability .

Data Table: Key Compounds and Properties

Compound Name Substituents Heteroatoms Molecular Weight Key Properties/Applications Reference
This compound Iodomethyl, Methyl 1 Oxygen 308.19 (est.) Alkylating agent, drug intermediate
2-Ethyl-7-methyl-1,6-dioxaspiro[4.5]decane Ethyl, Methyl 2 Oxygen 212.28 Insect pheromone component
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane Azidomethyl 2 Oxygen 226.27 Click chemistry precursor
tert-Butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Iodomethyl, tert-Butyl 1 Oxygen, 1 Nitrogen 381.26 Bioactive intermediate
1-Oxa-3,8-diazaspiro[4.5]decan-2-one P-Aminophenethyl 1 Oxygen, 2 Nitrogen 275.35 Serotonin receptor ligand

Biological Activity

2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its ability to undergo various chemical reactions, particularly substitution reactions, positions it as a valuable candidate for drug development and organic synthesis.

Chemical Structure and Properties

The compound features a spirocyclic framework, characterized by the presence of an oxaspiro ring system. The iodomethyl group enhances its reactivity, making it a target for further chemical modifications.

PropertyValue
Molecular FormulaC11H19IO
Molecular Weight294.17 g/mol
CAS Number2167829-07-2

The biological activity of this compound is primarily attributed to its ability to engage in substitution reactions. The iodomethyl group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives. This reactivity is crucial for its application in synthesizing biologically active compounds and pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds similar to this compound have been explored for their potential in drug development. The unique spirocyclic structure may influence binding affinity and specificity towards biological targets such as enzymes and receptors, facilitating the design of molecules with desired pharmacological effects.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its ability to undergo oxidation and reduction reactions further expands its utility in synthetic pathways.

Case Studies and Research Findings

  • Substitution Reactions : A study demonstrated the successful substitution of the iodomethyl group with various nucleophiles, yielding new derivatives that exhibited enhanced biological activities compared to the parent compound .
  • Radical Reactions : Research on radical reactions involving similar spirocyclic compounds highlighted their potential in synthesizing novel biologically active molecules through radical addition mechanisms .
  • Pharmaceutical Development : Investigations into the pharmacological properties of related compounds indicated that they possess antimicrobial and anti-inflammatory activities, suggesting that this compound could similarly exhibit beneficial effects in therapeutic contexts.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesNotable Activities
tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decaneContains an azaspiro structurePotential anticancer properties
8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decaneFluorine substitutionsEnhanced metabolic stability
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decaneDioxaspiro structureNotable antimicrobial activity

Q & A

Basic: What are the key safety precautions when handling 2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane?

Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Ensure local exhaust ventilation is functional .
  • Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline. Seek medical attention if irritation persists .

Basic: What synthetic routes are used to prepare this compound?

Answer:

  • Spirocyclic Precursor Alkylation : React a spirocyclic alcohol (e.g., 8-methyl-1-oxaspiro[4.5]decan-2-ol) with methyl iodide under basic conditions (e.g., NaHCO₃ in DMF at 40°C) .
  • Cyclization Strategies : Form the spiro ring via intramolecular Williamson ether synthesis, followed by iodination of a methyl precursor using iodine/red phosphorus or HI .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Advanced: How can stereochemical control be achieved during synthesis of its derivatives?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization .
  • Resolution Techniques : Separate diastereomers via chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction conditions for desired stereochemistry .

Advanced: What analytical techniques confirm structural integrity and purity?

Answer:

Technique Purpose Key Data
¹H/¹³C NMR Confirm spirocyclic structure and substituent positionsLook for split signals from iodomethyl (-CH₂I, δ ~3.2 ppm) and methyl groups (δ ~1.2 ppm) .
Mass Spectrometry (HRMS) Verify molecular weight (C₁₁H₁₇IO₃: calc. 324.02) and detect impurities .
HPLC-PDA Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., heat, light) .

Basic: How should waste containing this compound be disposed of?

Answer:

  • Neutralization : Treat iodine-containing waste with sodium thiosulfate to reduce toxicity before disposal .
  • Regulatory Compliance : Use licensed hazardous waste contractors for incineration or chemical degradation .

Advanced: How can byproduct formation (e.g., dehalogenated analogs) be minimized?

Answer:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the iodomethyl group .
  • Temperature Control : Maintain reactions below 50°C to avoid thermal decomposition .
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to block unintended side reactions .

Basic: What storage conditions ensure compound stability?

Answer:

  • Environment : Store in amber vials at -20°C under nitrogen to prevent photodegradation and oxidation .
  • Desiccants : Include silica gel packs to mitigate moisture-induced decomposition .

Advanced: How does computational chemistry aid in designing analogs?

Answer:

  • DFT Applications : Calculate bond dissociation energies (e.g., C-I bond stability) and predict regioselectivity in substitution reactions .
  • Molecular Docking : Screen analogs for potential biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Basic: What are its applications in medicinal chemistry?

Answer:

  • Anticancer Agents : Serve as intermediates for spirocyclic taxane analogs with antineoplastic activity .
  • Antimicrobial Scaffolds : Functionalize the iodomethyl group for coupling with bioactive moieties (e.g., quinolones) .

Advanced: How to resolve conflicting NMR data for complex derivatives?

Answer:

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of substituents .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.